molecular formula C25H23N5OS B289995 15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

Cat. No.: B289995
M. Wt: 441.5 g/mol
InChI Key: ZXOMEWKZDYFFEI-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the thienoquinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyrazole moiety via nucleophilic substitution.

    Etherification: Formation of the methyl ether linkage through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with pyrazole, thienoquinoline, or pyrimidine moieties. Examples include:

Uniqueness

The uniqueness of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether lies in its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene

InChI

InChI=1S/C25H23N5OS/c1-14-12-15(2)30(29-14)24-23-22(26-13-27-24)21-20(16-8-10-17(31-3)11-9-16)18-6-4-5-7-19(18)28-25(21)32-23/h8-13H,4-7H2,1-3H3

InChI Key

ZXOMEWKZDYFFEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C

Canonical SMILES

CC1=CC(=NN1C2=NC=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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